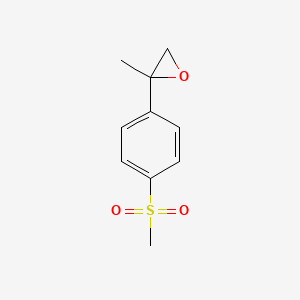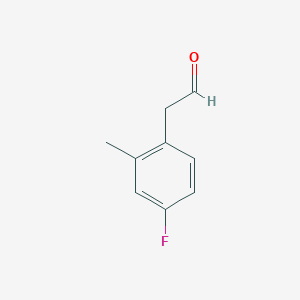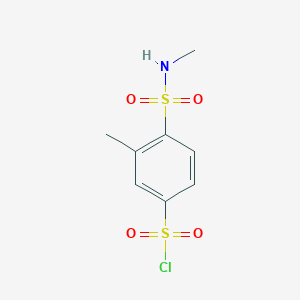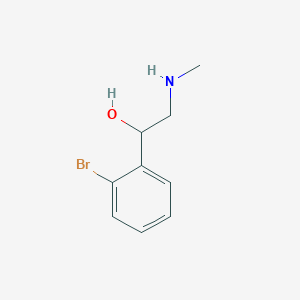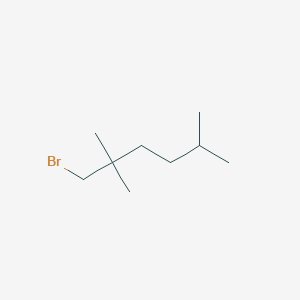
1-Bromo-2,2,5-trimethylhexane
Übersicht
Beschreibung
1-Bromo-2,2,5-trimethylhexane is an organic compound with the CAS Number: 1466562-36-6 . It has a molecular weight of 207.15 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,2,5-trimethylhexane includes a total of 28 bonds. There are 9 non-H bond(s) and 3 rotatable bond(s) . The InChI Code for this compound is 1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions and Regioselectivity
One significant application of 1-bromo-2,2,5-trimethylhexane is in studying the effect of non-bonded interactions on the regioselectivity of cyclization reactions. For instance, its treatment with tributylstannane leads to the formation of various compounds through cyclization, providing insights into the kinetics and mechanism of these reactions. This study helps understand how molecular structure influences the outcomes of chemical reactions, crucial for designing synthetic pathways in organic chemistry (Beckwith & Lawrence, 1979).
Synthesis of Novel Compounds
1-Bromo-2,2,5-trimethylhexane is also employed in the synthesis of novel compounds with potential therapeutic applications. For example, its derivatives have been used in the development of potent retinoid X receptor-selective retinoids, which are evaluated for treating conditions like non-insulin-dependent diabetes mellitus. Such studies involve highly convergent syntheses, demonstrating the compound's versatility in facilitating complex chemical transformations (Faul et al., 2001).
Preparation of Functionalized Compounds
Additionally, 1-bromo-2,2,5-trimethylhexane plays a role in the preparation of functionalized compounds through various chemical reactions. It serves as a key intermediate in the synthesis of benzocyclotrimers and other cyclic compounds via Diels-Alder reactions and subsequent processes. These synthetic routes enable the production of compounds with specific functional groups, useful in materials science and pharmaceutical chemistry (Dalkılıç et al., 2009).
Electroluminescence and Photophysical Properties
The compound also finds applications in the study of electroluminescence and photophysical properties of organic materials. Derivatives of 1-bromo-2,2,5-trimethylhexane have been synthesized and characterized to explore their potential in organic light-emitting diodes (OLEDs). Research in this area contributes to the development of new materials for electronics and photonics, highlighting the compound's importance in advancing technology (Mikroyannidis et al., 2006).
Eigenschaften
IUPAC Name |
1-bromo-2,2,5-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQJPWUCUFBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,2,5-trimethylhexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




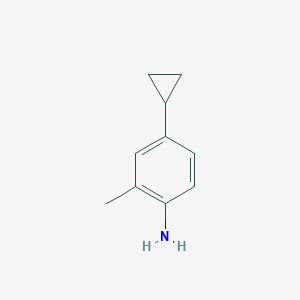
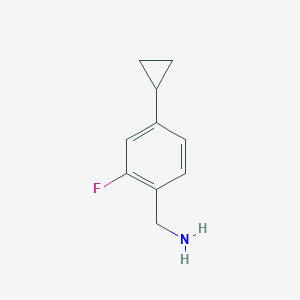
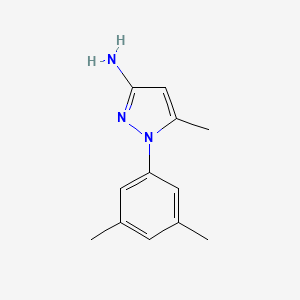
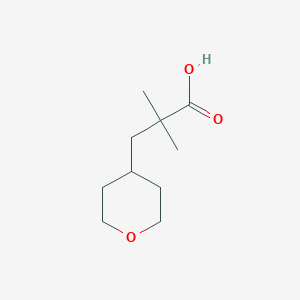

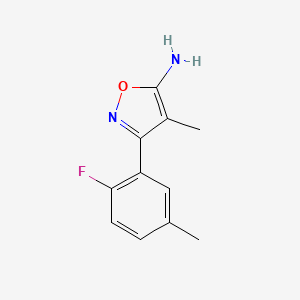
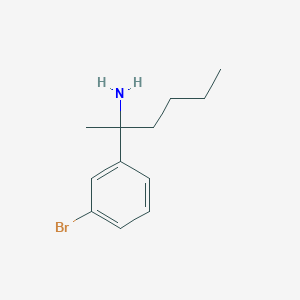
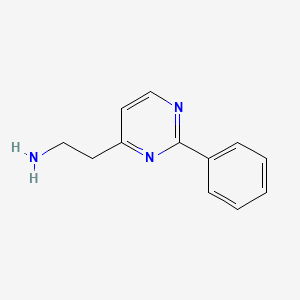
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)
